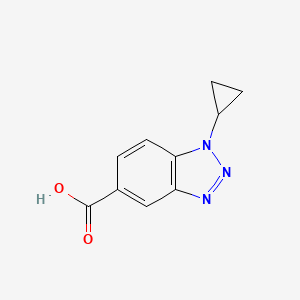

1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

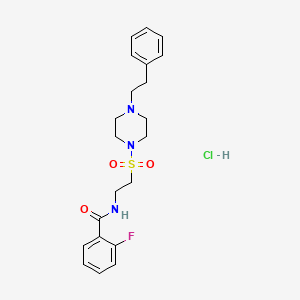

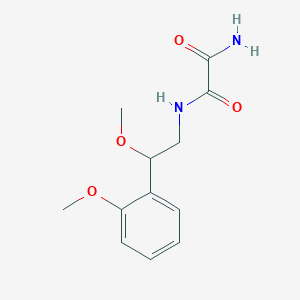

1-Cyclopropyl-1,2,3-benzotriazole-5-carboxylic acid is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.2 . It has an IUPAC name of 1-cyclopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9N3O2/c14-10(15)6-1-4-9-8(5-6)11-12-13(9)7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 203.2 .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds Research by Katritzky, Li, and Gordeev (1994) demonstrates the use of benzotriazole derivatives in the synthesis of heterocyclic compounds, such as pyrroles, through reactions involving lithiated benzotriazole intermediates. This work highlights the versatility of benzotriazoles in constructing complex molecular structures, which are crucial in medicinal chemistry and materials science (Katritzky, Li, & Gordeev, 1994).

Homologation of Carboxylic Acids Katritzky et al. (2001) explored the homologation of carboxylic acids using 1-(trimethylsilylmethyl)benzotriazole as a one-carbon synthon. This method offers a safe alternative to traditional homologation reactions, expanding the toolkit for modifying carboxylic acid derivatives in synthetic chemistry (Katritzky, Zhang, Hussein, Fang, & Steel, 2001).

Cyclocondensation Reactions Dhameliya et al. (2017) provided insights into cyclocondensation reactions of 2-aminothiophenols with 1,2-biselectrophiles, leading to the formation of benzothiazole-2-carboxylates. The study emphasizes the role of water in facilitating these reactions and underscores the mechanistic aspects of cyclocondensation, which are fundamental in heterocyclic chemistry (Dhameliya, Chourasiya, Mishra, Jadhavar, Bharatam, & Chakraborti, 2017).

Biotransformation and Environmental Impact Huntscha et al. (2014) investigated the biotransformation of benzotriazoles, including their degradation pathways and environmental persistence. This research is crucial for understanding the environmental impact of benzotriazole derivatives, which are widely used as corrosion inhibitors (Huntscha, Hofstetter, Schymanski, Spahr, & Hollender, 2014).

GPCR Agonists Discovery Semple et al. (2006) identified 1-alkyl-benzotriazole-5-carboxylic acids as selective agonists for the human orphan G-protein-coupled receptor GPR109b. This discovery opens new avenues for drug development targeting GPR109b, which is involved in various physiological processes (Semple, Skinner, Cherrier, Webb, Sage, Tamura, Chen, Richman, & Connolly, 2006).

Safety and Hazards

Propiedades

IUPAC Name |

1-cyclopropylbenzotriazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)6-1-4-9-8(5-6)11-12-13(9)7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVLESLXWSORKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=C(C=C3)C(=O)O)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2731113.png)

![(E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2731117.png)

![N-benzyl-3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2731130.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid](/img/structure/B2731133.png)